Thimerosal

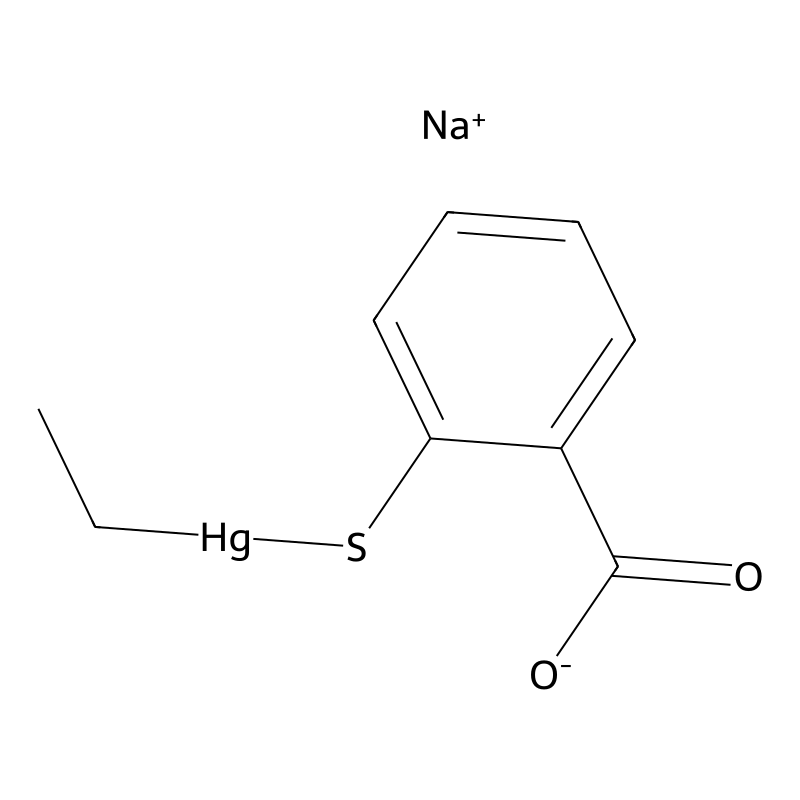

C9H9HgNaO2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H9HgNaO2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether

1 gram dissolves in about 1 ml of wate

Synonyms

Canonical SMILES

Isomeric SMILES

Historical role as a vaccine preservative:

Thimerosal, also known as thiomersal, has been used in scientific research primarily as a preservative in multi-dose vials of vaccines since the 1930s. Its role was to prevent the growth of bacteria and fungi, which could contaminate the vaccine and potentially lead to serious illness or death in recipients []. This application stemmed from its effectiveness as an antimicrobial agent, demonstrated in various animal studies and human trials conducted prior to its widespread use in vaccines [].

Alternative applications in research:

Beyond its role in vaccine preservation, thimerosal has also been used in other scientific research applications, including:

- Inactivating biological agents: Thimerosal exhibits the ability to inactivate certain viruses and bacteria, making it a valuable tool for researchers studying these pathogens. It can be used to render samples non-infectious while preserving their structural integrity for further analysis [].

- Stabilizing biological molecules: Thimerosal has been shown to stabilize certain biological molecules, such as enzymes and proteins, by preventing their degradation. This property can be beneficial in research settings where preserving the integrity of these molecules is crucial for experimentation [].

Current research considerations:

While thimerosal has a history of safe and effective use in scientific research, its application has declined in recent years, particularly in vaccine development. This shift is largely due to the availability of alternative preservatives considered safer and the following factors:

- Concerns about mercury exposure: Thimerosal contains ethylmercury, a form of mercury different from the more toxic methylmercury found in fish. However, concerns arose about the potential for cumulative exposure to ethylmercury from childhood vaccines, prompting the development of thimerosal-free alternatives [].

- Advancements in vaccine production: Improvements in vaccine manufacturing techniques and packaging have reduced the risk of contamination, making the use of preservatives less necessary in some cases [].

Thimerosal, also known as thiomersal, is an organomercury compound with the chemical formula C₉H₉HgNaO₂S. It is primarily recognized for its use as a preservative in vaccines and other biological products. Thimerosal possesses significant antiseptic and antifungal properties, making it effective in preventing microbial contamination in multi-dose vials of vaccines and other medical preparations. The compound consists of approximately 50% mercury by weight and is metabolized in the body to ethylmercury and thiosalicylate, which are its primary degradation products .

Thimerosal undergoes hydrolysis in aqueous solutions, resulting in the release of ethylmercury and thiosalicylate. This reaction is critical for its function as a preservative, as the released compounds exhibit antimicrobial activity. Ethylmercury, unlike methylmercury, is processed more rapidly by the body, leading to different toxicokinetic profiles . The compound can also interact with sulfhydryl groups in proteins and enzymes, inhibiting their activity and potentially leading to oxidative stress within cells .

Thimerosal's biological activity is largely attributed to its ability to inhibit sulfhydryl-containing enzymes and proteins. It activates calcium channels in cellular membranes, causing an influx of calcium ions that can disrupt cellular homeostasis. Studies have shown that exposure to thimerosal can lead to increased reactive oxygen species generation and mitochondrial dysfunction, contributing to cellular damage and apoptosis at high concentrations . The compound has been associated with neurotoxic effects due to its mercury content, although the specific mechanisms remain under investigation .

Thimerosal is synthesized from organomercury chlorides through a reaction with sodium thiosalicylate. The process typically involves the formation of the thiolate complex, which stabilizes the mercury ion while allowing for the attachment of the ethyl group. The synthesis must be conducted under controlled conditions to minimize exposure to toxic mercury vapors .

Thimerosal has been used extensively as a preservative in:

- Vaccines: Particularly multi-dose formulations.

- Immunoglobulin preparations: To prevent bacterial contamination.

- Ophthalmic products: Such as eye drops.

- Tattoo inks: As an antiseptic agent.

Despite its historical significance, thimerosal's use in childhood vaccines has declined due to safety concerns regarding mercury exposure .

Research indicates that thimerosal interacts with various cellular components:

- Sulfhydryl Groups: Binding to these groups inhibits enzyme function and alters cellular signaling pathways.

- Mitochondria: Thimerosal has been shown to induce oxidative stress within mitochondria, leading to increased production of reactive oxygen species and potential mitochondrial DNA damage .

- Calcium Signaling: By activating calcium channels, thimerosal can disrupt normal calcium homeostasis, impacting numerous cellular processes .

Thimerosal shares similarities with other organomercury compounds but is unique due to its specific chemical structure and applications. Below is a comparison with related compounds:

| Compound | Chemical Formula | Main Use | Toxicity Profile |

|---|---|---|---|

| Thimerosal | C₉H₉HgNaO₂S | Vaccine preservative | Moderate; metabolized quickly |

| Methylmercury | CH₃Hg | Environmental contaminant | Highly toxic; accumulates in tissues |

| Phenylmercury | C₆H₅Hg | Antiseptic (historically) | Toxic; affects nervous system |

| Mercury chloride | HgCl₂ | Industrial applications | Highly toxic; corrosive |

Thimerosal's unique aspect lies in its rapid metabolism to ethylmercury, which differs significantly from methylmercury's accumulation and toxicity profile. This distinction has led to varying safety assessments regarding their use in medical applications .

Physical Description

Light cream-colored crystalline powder with a slight odor; [CAMEO]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H300 (61.18%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (38.82%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (99.34%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (99.34%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H360 (23.03%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (76.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (96.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.03%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Pharmacology

Thimerosal is an organomercurial compound and derivative of thiosalicyclic acid with antibacterial and antifungal properties. Although the mechanism of action has not been fully elucidated, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, such as glutathione, cysteine, and SH groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on endoplasmic reticular membrane, thereby triggering the release of calcium from intracellular stores resulting in a calcium-induced calcium-influx of extracellular calcium. Consequently, thimerosal may induce or inhibit cellular functions dependent on calcium signaling.

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AK - Mercurial products

D08AK06 - Thiomersal

Mechanism of Action

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Gastrointestinal tract.

266 L in one study

The high concentrations of mercury identified in stool samples suggest that ethylmercury may be eliminated through the gastrointestinal tract.

Mercury concentrations were measured in the aqueous humor and excised corneal buttons of nine patients undergoing keratoplasty. A contact lens stored for several weeks in a solution containing thimerosal was applied to one eye for 4 hours. After 4 hours the lens was removed and mercury concentrations were determined in aqueous humor, corneal buttons, and the contact lens itself. Markedly elevated levels of mercury were determined in both aqueous humor and corneal buttons of subjects as compared to controls; however, there was little residual mercury on the contact lens after 4 hours.The mercury content in the corneal buttons of subjects ranged from 0.6 to 14 ng per tissue. The mercury content in samples of aqueous humor from subjects ranged from 20 to 46 ng/mL.

Ten of 13 infants exposed to topical applications of a thimerosal tincture 0.1% for the treatment of exomphalos died. The total number of applications ranged from 9 to 48. Mercury concentrations were determined in various tissues from 6 of the infants. Mean tissue concentrations in fresh samples of liver, kidney, spleen, and heart ranged from 5152 to 11,330 ppb, suggesting percutaneous absorption from repeated topical applications.

Urine mercury levels were studied in 26 patients with hypogammaglobulinemia who received intramuscular weekly IgG replacement therapy preserved with 0.01% thimerosal. The dosage of IgG ranged from 25 mg/kg to 50 mg/kg, containing 0.6-1.2 mg of mercury per dose. The total estimated dose of mercury administered ranged from 4 to 734 mg over a period of 6 months to 17 years. Elevated urine mercury levels were determined in 19 patients; however, no patients had clinical evidence of chronic mercury toxicity.

Forty full-term infants aged 6 months and younger were given vaccines that contained thiomersal (diptheria-tetanus-acellular pertussis vaccine, hepatitis B vaccine, and in some children Haemophilus influenzae type b vaccine). 21 control infants received thiomersal-free vaccines. We obtained samples of blood, urine, and stools 3-28 days after vaccination. Total mercury (organic and inorganic) in the samples was measured by cold vapour atomic absorption. Mean mercury doses in infants exposed to thiomersal were 45.6 microg (range 37.5-62.5) for 2-month-olds and 111.3 microg (range 87.5-175.0) for 6-month-olds. Blood mercury in thiomersal-exposed 2-month-olds ranged from less than 3.75 to 20.55 nmol/L (parts per billion); in 6-month-olds all values were lower than 7.50 nmol/L. Only one of 15 blood samples from controls contained quantifiable mercury. Concentrations of mercury were low in urine after vaccination but were high in stools of thiomersal-exposed 2-month-olds (mean 82 ng/g dry weight) and in 6-month-olds (mean 58 ng/g dry weight). Estimated blood half-life of ethylmercury was 7 days (95% CI 4-10 days). Administration of vaccines containing thiomersal does not seem to raise blood concentrations of mercury above safe values in infants. Ethylmercury seems to be eliminated from blood rapidly via the stools after parenteral administration of thiomersal in vaccines.

Metabolism Metabolites

Organic mercury is absorbed mainly by the gastrointestinal tract, then distributed throughout the body via the bloodstream. Organic mercury complexes with free cysteine and the cysteine and sulfhydryl groups on proteins such as haemoglobin. These complexes are able to mimic methionine and thus be transported throughout the body, including through the blood-brain barrier and placenta. Organic mercury is metabolized into inorganic mercury, which is eventually excreted in the urine and faeces. (T11)

Associated Chemicals

Wikipedia

Drug Warnings

In June 2000, a joint statement on thimerosal in vaccines was prepared by the American Academy of Family Physicians (AAFP), the American Academy of Pediatrics (AAP), the Advisory Committee on Immunization Practices (ACIP), and the Public Health Service (PHS) in response to 1) the progress in achieving the national goal declared in July 1999 to remove thimerosal from vaccines in the recommended childhood vaccination schedule, and 2) results of recent studies that examined potential associations between exposure to mercury in thimerosal-containing vaccines and health effects. In this statement, AAFP, AAP, ACIP, and PHS recommend continuation of the current policy of moving rapidly to vaccines that are free of thimerosal as a preservative. Until adequate supplies are available, use of vaccines that contain thimerosal as a preservative is acceptable.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: thimerosal; matrix: chemical identification; procedure: visual reaction (white precipitate) with silver nitrate

Analyte: thimerosal; matrix: chemical purity; procedure: atomic absorption spectrophotometry equipped with a mercury hollow-cathode lamp and an air-acetylene flame with detection at 254 nm and comparison to standards

Analyte: thimerosal; matrix: pharmaceutical preparation (topical aerosol); procedure: visual reaction (no precipitate) with hydrogen sulfide; and visual reaction (black precipitate) with bromine, hydrochloric acid, and hydrogen sulfide (chemical identification)

For more Analytic Laboratory Methods (Complete) data for THIMEROSAL (10 total), please visit the HSDB record page.